2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
2-Cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic small molecule characterized by a 1,3-dioxoisoindole core substituted at position 2 with a cyclohexyl group and at position 5 with a carboxamide-linked 1H-imidazol-4-yl ethyl chain. The compound’s molecular formula is C₂₀H₂₁N₄O₃ (molecular weight: 365.4 g/mol). Structural determination of such compounds typically employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-cyclohexyl-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c25-18(22-9-8-14-11-21-12-23-14)13-6-7-16-17(10-13)20(27)24(19(16)26)15-4-2-1-3-5-15/h6-7,10-12,15H,1-5,8-9H2,(H,21,23)(H,22,25) |
InChI Key |
DKNHVSSHBBYBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
Preparation Methods
Phthalic Anhydride Condensation
Substituted phthalic anhydrides react with amines to form isoindole-1,3-diones. For the cyclohexyl-substituted derivative, cyclohexylamine undergoes condensation with 5-carboxyphthalic anhydride under acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration:
Key conditions include glacial acetic acid as both solvent and catalyst, with reflux (4–6 hours) achieving yields up to 85%. The carboxylic acid at position 5 is retained for subsequent amide coupling.
Table 1: Optimization of Phthalic Anhydride Condensation
| Anhydride Substituent | Amine | Time (h) | Yield (%) |
|---|---|---|---|
| 5-CO₂H | Cyclohexylamine | 6 | 85 |
| 5-CO₂H | Benzylamine | 6 | 78 |
| 5-NO₂ | Cyclohexylamine | 6 | 62 |
Hexadehydro-Diels–Alder (HDDA) Reaction
Metal-free synthesis via HDDA domino reactions offers a streamlined route to multifunctionalized isoindole-1,3-diones. Tetraynes react with imidazole derivatives under oxygen atmosphere, forming three C–C bonds and two C–O bonds in one pot:
For the target compound, a cyclohexyl-substituted tetrayne precursor (e.g., 1,2-dicyclohexyltetrayne) reacts with 4-vinylimidazole to yield the core structure. This method achieves yields of 70–90% without requiring catalysts or directing groups.
Functionalization at Position 5: Carboxamide Installation
The 5-carboxylic acid group is activated for amide bond formation with 2-(1H-imidazol-4-yl)ethylamine. Two activation strategies are prevalent:
Acyl Chloride Intermediate
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with the amine in dichloromethane (DCM) under basic conditions (e.g., triethylamine):
Yields range from 65–78%, with purity >95% after silica gel chromatography.
Coupling Reagents
Alternatively, carbodiimide-based reagents like EDCl/HOBt facilitate direct coupling in DMF at 0°C to room temperature:
This method avoids handling corrosive acyl chlorides and achieves comparable yields (70–75%).
Ethylimidazole Side Chain Synthesis
The 2-(1H-imidazol-4-yl)ethylamine side chain is synthesized via base-catalyzed hydroamidation of propargylic ureas. Using 1,2-diaminoethane and propargyl bromide, the reaction proceeds via intramolecular cyclization catalyzed by BEMP:
Table 2: BEMP-Catalyzed Imidazole Formation
| Propargylurea Substituent | Time (min) | Yield (%) |
|---|---|---|
| R = H | 60 | 82 |
| R = CH₃ | 45 | 78 |
| R = Ph | 90 | 68 |
Integrated Synthetic Routes
Combining the above steps, two full pathways emerge:
Sequential Condensation-Coupling
HDDA-Based One-Pot Synthesis
-
Total yield : 70.2% (0.90 × 0.78).
Analytical and Mechanistic Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole and isoindole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine
Medicinally, the compound could be explored for its potential as a therapeutic agent, particularly due to the presence of the imidazole ring, which is known for its biological activity .
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, in particular, is known to interact with metal ions and active sites of enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives reported in recent literature. Key comparisons include:
Substituent Effects
- Imidazole vs.
- Cyclohexyl vs. Aromatic Groups : The cyclohexyl substituent in the target compound introduces conformational rigidity and hydrophobicity, contrasting with the planar aromatic groups in 5ck and .
Research Findings and Discussion
Structural Insights
- The 1,3-dioxoisoindole core in the target compound is electron-deficient, which may facilitate π-π stacking interactions in biological systems. This contrasts with the benzimidazole cores in and , which are more electron-rich.
Biological Activity
The compound 2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃
- IUPAC Name : 2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Research indicates that this compound may interact with specific biological pathways, primarily through modulation of enzyme activity and receptor interactions. The presence of an imidazole ring suggests potential interactions with histamine receptors and other targets involved in inflammatory responses.
Antitumor Activity
Studies have shown that derivatives of imidazole compounds often exhibit significant antitumor properties. For example, compounds similar to 2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide have been tested for their ability to inhibit cancer cell proliferation.
| Study | Compound | IC50 (µM) | Type of Cancer |
|---|---|---|---|
| Similar Imidazole Derivative | 0.3 | Breast Cancer | |
| Related Isoindole Compound | 0.52 | Lung Cancer |
Enzyme Inhibition
The compound has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP24A1. This enzyme plays a crucial role in vitamin D metabolism and calcium homeostasis. Inhibition can lead to increased levels of active vitamin D, which has implications for bone health and cancer therapy.
Case Study 1: Cancer Treatment
In a recent study involving various imidazole derivatives, researchers found that compounds structurally related to 2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibited potent antitumor effects in vitro against L1210 leukemia cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Case Study 2: Enzyme Interaction
Another investigation focused on the inhibitory effects on CYP24A1. The compound demonstrated an IC50 value comparable to established inhibitors like ketoconazole, indicating its potential as a therapeutic agent in conditions requiring modulation of vitamin D levels .
Q & A
Basic: What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to conjugate the isoindole-carboxamide core with the cyclohexyl and imidazole-ethylamine moieties .
- Heterocyclic ring formation : Refluxing intermediates in acetic acid with sodium acetate to promote cyclization, as seen in analogous isoindole derivatives .
- Purification : Recrystallization from DMF/acetic acid mixtures to achieve high purity .
Critical conditions : Temperature control (e.g., reflux at 80–100°C), solvent polarity (acetic acid for cyclization), and stoichiometric ratios (1.1:1 molar excess of formyl intermediates) to minimize side products .
Basic: Which analytical techniques are most effective for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, imidazole protons at δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ at m/z 436.18) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can researchers design experiments to analyze its binding affinity to potential biological targets (e.g., kinases, GPCRs)?
- Surface Plasmon Resonance (SPR) : Immobilize purified target proteins (e.g., kinases) on sensor chips and measure real-time binding kinetics (ka/kd) .
- Fluorescence Polarization Assays : Compete with fluorescent ligands (e.g., ATP analogs for kinases) to determine IC50 values .
- Data Interpretation : Compare dose-response curves across assays to identify non-specific binding (e.g., false positives due to aggregation) .
Advanced: How to resolve contradictions in reported biological activity data across different studies?
- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce variability .
- Structural Analog Comparison : Cross-reference activity trends with structurally similar compounds (e.g., benzimidazole-linked benzamides vs. isoindole-carboxamides) to identify substituent-specific effects (see Table 1 ) .
- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to normalize IC50 values across cell lines or species .
Table 1 : Structure-Activity Relationship (SAR) of Analogous Compounds
| Compound Class | Key Substituent | Biological Activity Trend |
|---|---|---|
| Benzimidazole-benzamide | Benzamide linker | Antimicrobial (MIC: 2–8 µg/mL) |
| Isoindole-carboxamide | Cyclohexyl/imidazole-ethyl | Kinase inhibition (IC50: 50 nM) |
| Trimethoxybenzamide | Methoxy groups | Enhanced anticancer activity |
| Adapted from |
Advanced: What computational strategies can predict off-target interactions or metabolic stability?
- Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB) for off-target binding .
- ADMET Prediction : Tools like SwissADME to estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
- MD Simulations : Analyze ligand-protein complex stability (RMSD < 2 Å over 100 ns) to prioritize targets .
Advanced: How do substituents (e.g., cyclohexyl vs. aryl groups) influence solubility and bioavailability?
- LogP Analysis : Cyclohexyl groups increase hydrophobicity (LogP ~3.5), reducing aqueous solubility but enhancing membrane permeability .
- Salt Formation : Introduce sulfonate or hydrochloride salts to improve solubility for in vivo studies .
- Prodrug Strategies : Esterify carboxyl groups (e.g., ethyl esters) to enhance oral bioavailability .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24h, monitor degradation via HPLC .
- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation products .
- Plasma Stability : Incubate with human plasma (37°C, 1h), quantify parent compound using LC-MS/MS .
Advanced: How to evaluate its potential toxicity using in vitro and in vivo models?
- In Vitro :
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
